N-Butyl-2-methyl-N-(5-methylthiophen-2-YL)propanamide
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Overview
Description
N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is a chemical compound that belongs to the class of amides. It features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with N-butyl-2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-methylpropanamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and biological activity.
5-Methylthiophene-2-carboxamide: Contains the thiophene ring but lacks the butyl and methyl groups, resulting in different chemical and biological properties.
Uniqueness
N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is unique due to the presence of both the thiophene ring and the butyl-methyl substituted amide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
62188-08-3 |
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Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C13H21NOS/c1-5-6-9-14(13(15)10(2)3)12-8-7-11(4)16-12/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
BDUFKGMUYSCDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(S1)C)C(=O)C(C)C |
Origin of Product |
United States |
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